1,6-Diazabicyclo[5.4.0]undeca-6-ene
Description
Significance and Versatility as an Organic Base and Organocatalyst in Modern Organic Synthesis
DBU is widely recognized as a strong, sterically hindered organic base. tandfonline.com This characteristic makes it highly effective for promoting a variety of base-mediated reactions where a non-nucleophilic nature is often desired. highfine.com Its applications are extensive and include elimination, condensation, cyclization, and esterification reactions. tandfonline.comtandfonline.com
As a reagent, DBU is particularly useful for dehydrohalogenation reactions, facilitating the removal of hydrogen and halogen atoms to form olefins. youtube.comhighfine.com It is also an efficient catalyst in condensation reactions, promoting the formation of carbon-carbon and carbon-nitrogen bonds to synthesize compounds like amides and esters. vestachem.com Furthermore, its bicyclic structure is well-suited for catalyzing ring-closure reactions, which are crucial in the synthesis of heterocyclic compounds found in pharmaceuticals and agrochemicals. vestachem.com
The significance of DBU in modern synthesis is also due to its practical advantages. It is a commercially available, relatively inexpensive, and easy-to-handle liquid. youtube.comtandfonline.com Many reactions catalyzed by DBU proceed under mild conditions, which can minimize side reactions and simplify product isolation. vestachem.comtandfonline.com Its high thermal and mechanical stability further enhances its utility as a catalyst in a broad spectrum of organic transformations. tandfonline.com DBU has demonstrated high selectivity (chemo-, regio-, and stereo-selectivity) in numerous reactions, making it a valuable tool for complex molecular construction. tandfonline.comresearchgate.net
Mechanistic Classification: Differentiating Non-nucleophilic and Nucleophilic Characteristics of 1,6-Diazabicyclo[5.4.0]undeca-6-ene
For a long time, DBU was primarily categorized as a non-nucleophilic base. commonorganicchemistry.comtandfonline.com This classification stems from its bulky, sterically hindered structure, which impedes its ability to act as a nucleophile and attack electrophilic centers, while still allowing it to abstract protons effectively. wikipedia.orgbrainly.com This non-nucleophilic character is advantageous in reactions like E2 eliminations, where the desired outcome is the removal of a proton without competing nucleophilic substitution. wikipedia.orgbrainly.com The high basicity, with a pKa of the conjugate acid around 13.5, makes it a strong proton acceptor. wikipedia.org
However, more recent research has revealed that DBU can also exhibit nucleophilic characteristics under certain conditions. tandfonline.comhighfine.com This dual reactivity has expanded its synthetic utility. For instance, DBU can act as a nucleophilic catalyst in the esterification of carboxylic acids using dimethyl carbonate. tandfonline.com In this process, DBU is N-acylated to form a carbamate (B1207046) intermediate, which then reacts with a carboxylate anion to produce the corresponding methyl ester. tandfonline.com This method is particularly valuable for synthesizing methyl esters with acid-sensitive functional groups. tandfonline.com
DBU has also been shown to function as a nucleophile in reactions with α,β-unsaturated systems, leading to the formation of ε-caprolactam derivatives. highfine.com There are reports where DBU has been shown to be a more effective nucleophilic base catalyst than other organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) or 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.com An unexpected cyclocondensation reaction between DBU and activated 1,2-dichloro compounds demonstrated DBU acting as both a C- and N-nucleophile, leading to the formation of 2-aminopyrrole-fused heterocycles. acs.org This ability to tune its reactivity between a non-nucleophilic base and a nucleophilic catalyst, sometimes influenced by reaction conditions like the presence of water, underscores its versatility. researchgate.net
| Base | pKa of Conjugate Acid | General Classification |
|---|---|---|
| This compound (DBU) | 13.5 | Strong, primarily non-nucleophilic, can be nucleophilic |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | ~13.5 | Comparable to DBU, non-nucleophilic |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | 10.75 | Non-nucleophilic |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | ~8.8 | Nucleophilic |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | Nucleophilic catalyst |
| 2,6-Di-tert-butylpyridine | 3.58 | Weak, non-nucleophilic |
Historical Context and Evolution of Research on this compound
The synthesis of DBU can be achieved from azepan-2-one (B1668282) (ε-caprolactam). tandfonline.comwikipedia.org The process involves an initial N-cyanoethylation of the lactam using acrylonitrile (B1666552). tandfonline.comwikipedia.org The resulting nitrile is then reduced, typically with Raney nickel, to yield N-(3-aminopropyl)-azepan-2-one. tandfonline.com The final step is an intramolecular condensation, which forms the bicyclic amidine structure of DBU. tandfonline.comwikipedia.org
While early research and applications leveraged DBU primarily for its strong, non-nucleophilic basicity in reactions such as dehydrohalogenations, the scope of its utility has expanded significantly over the past few decades. tandfonline.comhighfine.com The evolution of research has led to a more nuanced understanding of its reactivity, recognizing its capacity to also act as a potent nucleophilic catalyst. tandfonline.comhighfine.com This has opened up new avenues for its use in a wider range of organic transformations, including multicomponent reactions, the synthesis of complex heterocyclic systems, and environmentally friendly processes. tandfonline.comhighfine.comtandfonline.com The continuous exploration of DBU's catalytic abilities demonstrates a significant trend in modern organic synthesis towards using readily available, inexpensive, and versatile organocatalysts to achieve complex chemical transformations under mild and efficient conditions. tandfonline.comtandfonline.com
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
2,3,4,5,7,8,9,10-octahydropyrido[1,2-a][1,3]diazepine |
InChI |
InChI=1S/C9H16N2/c1-3-7-11-8-4-2-6-10-9(11)5-1/h1-8H2 |
InChI Key |
MHSNXACVIOVSCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCCN=C2C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 1,6 Diazabicyclo 5.4.0 Undeca 6 Ene
Established Synthetic Pathways for 1,8-Diazabicyclo[5.4.0]undec-7-ene Production
1,8-Diazabicyclo[5.4.0]undec-7-ene, commonly known as DBU, is a widely utilized, non-nucleophilic amidine base in organic synthesis. chemicalbook.com Its production is primarily achieved through well-established synthetic routes that ensure a consistent and reliable supply for both academic and industrial applications. ontosight.airesearchgate.net
Multi-Step Synthesis from Lactam Precursors (e.g., Caprolactam and Acrylonitrile)
A prevalent and commercially significant method for synthesizing DBU involves a three-step sequence starting from caprolactam and acrylonitrile (B1666552). wikipedia.org This pathway is valued for its use of readily available starting materials.
The synthesis commences with a Michael addition of acrylonitrile to caprolactam. This initial step yields N-(2-cyanoethyl)-caprolactam. The subsequent stage involves the hydrogenation of the nitrile group in N-(2-cyanoethyl)-caprolactam to form N-aminopropyl-caprolactam. The final step is an intramolecular condensation of the newly formed amine with the lactam carbonyl group, which results in the formation of the DBU ring system, with the elimination of water. wikipedia.org Fractional distillation is employed to remove the water and isolate the DBU product. wikipedia.org
Table 1: Key Steps in DBU Synthesis from Caprolactam and Acrylonitrile
| Step | Reactants | Product | Key Transformation |
| 1 | Caprolactam, Acrylonitrile | N-(2-cyanoethyl)-caprolactam | Michael Addition |
| 2 | N-(2-cyanoethyl)-caprolactam, Hydrogen | N-aminopropyl-caprolactam | Nitrile Hydrogenation |
| 3 | N-aminopropyl-caprolactam | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Intramolecular Condensation |
Intramolecular Condensation Approaches
Intramolecular condensation is the critical final step in the lactam-based synthesis of DBU, leading to the formation of the characteristic bicyclic amidine structure. wikipedia.org After the hydrogenation of N-(2-cyanoethyl)-caprolactam to N-aminopropyl-caprolactam, the terminal primary amine undergoes a cyclization reaction by attacking the amide carbonyl carbon within the same molecule. wikipedia.orggoogle.com This intramolecular nucleophilic attack is followed by the elimination of a water molecule to form the stable, conjugated amidine system of DBU. wikipedia.org This cyclization is a type of condensation reaction that is fundamental to the creation of the fused ring structure. nih.goveurekaselect.com
Strategies for Functionalization and Derivatization of 1,8-Diazabicyclo[5.4.0]undec-7-ene
The utility of DBU extends beyond its role as a base; it also serves as a versatile platform for the synthesis of more complex molecules through its functionalization and derivatization. As a strong, non-nucleophilic base, DBU is instrumental in promoting a wide array of chemical transformations, effectively acting as a catalyst to generate functionalized products. chemicalbook.comresearchgate.net
DBU is frequently employed to facilitate dehydrohalogenation reactions, leading to the formation of alkenes, which can then undergo further functionalization. chemicalbook.comsigmaaldrich.com It is also a key catalyst in various condensation reactions, such as the Knoevenagel and aza-Michael additions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. chemicalbook.comsigmaaldrich.com For instance, DBU has been used to catalyze the synthesis of pyrazolo[3,4-b]pyridine derivatives. connectjournals.com
Furthermore, DBU can be derivatized through reactions at its nitrogen atoms. For example, it can be used to introduce protecting groups, such as the t-butyldimethylsilyl group, onto alcohols, thiols, amines, and other functional groups. researchgate.net The derivatization of DBU itself can lead to the formation of ionic liquids or be used in the synthesis of more complex heterocyclic systems. researchgate.net Its ability to promote the nucleophilic addition of nitroalkanes to diazo compounds has been used to synthesize highly functionalized hydrazones and tetrahydropyridazines. sioc-journal.cn Another example includes its use in the synthesis of azide-functionalized bromoarylaldehydes by facilitating deprotonation. beilstein-journals.org
Table 2: Examples of DBU-Mediated Functionalization and Derivatization
| Reaction Type | Role of DBU | Resulting Functionalization/Derivatization |
| Dehydrohalogenation | Base | Formation of Alkenes |
| Knoevenagel Condensation | Catalyst | Carbon-Carbon Bond Formation |
| Aza-Michael Addition | Catalyst | Carbon-Nitrogen Bond Formation |
| Silylation | Base | Introduction of t-butyldimethylsilyl protecting groups |
| Azide Synthesis | Base | Formation of Azide Functional Groups |
| Synthesis of Hydrazones | Promoter | Addition of Nitroalkanes to Diazo Compounds |
Catalytic Activity and Mechanistic Insights of 1,6 Diazabicyclo 5.4.0 Undeca 6 Ene in Diverse Organic Transformations
Fundamental Catalytic Modes of 1,6-Diazabicyclo[5.4.0]undeca-6-ene
DBU's versatility as a catalyst stems from its ability to act through several distinct mechanisms, including as a Brønsted base, a nucleophilic organocatalyst, and a complexing ligand.
Brønsted Base Catalysis
As a strong, sterically hindered organic base, DBU is frequently employed in its role as a Brønsted base. researchgate.net Its high basicity allows it to deprotonate a wide range of acidic protons, thereby generating reactive intermediates. For instance, in the isomerization of 3-alkynoates to chiral allenoates, DBU acts as a Brønsted base to facilitate the 1,3-proton shift through a deprotonation-reprotonation mechanism. acs.org Mechanistic studies have revealed that DBU can effectively act as both a proton acceptor and donor, which is crucial in reactions like the addition of methanol (B129727) to p-quinone methides. researchgate.net The protonated form of DBU is stabilized by the adjacent nitrogen atom through a positive mesomeric effect. researchgate.net
Nucleophilic Organocatalysis
While often categorized as a non-nucleophilic base, there is substantial evidence of DBU participating in reactions as a nucleophile. highfine.com Its nucleophilicity is key in various transformations, where it can attack electrophilic centers to form reactive intermediates. For example, in the esterification of carboxylic acids with dimethyl carbonate, DBU functions as a nucleophilic catalyst. researchgate.net The proposed mechanism involves the initial N-acylation of DBU to form a carbamate (B1207046) intermediate, which then facilitates the ester formation. researchgate.net Similarly, in Baylis-Hillman reactions, DBU exhibits high catalytic activity by acting as a nucleophile to initiate the reaction cascade. highfine.com The ability of DBU to form acylium salts with carboxylic anhydrides further highlights its role in nucleophilic catalysis, analogous to electron-rich pyridines. mdpi.com
Role as a Complexing Ligand
DBU can also function as a complexing ligand, coordinating with metal centers to modulate their catalytic activity. wikipedia.orgcymitquimica.com This role is particularly evident in transition metal-catalyzed reactions. For instance, in the palladium-catalyzed allylic alkylation of secondary nitroalkanes, DBU is used as a base to assist the reaction, but it can also interact with the palladium catalyst. nih.gov The formation of DBU complexes with various solvents can also influence its basicity and catalytic performance. researchgate.net
Carbon-Carbon (C-C) Bond Forming Reactions Mediated by this compound
DBU is a highly effective catalyst for the formation of carbon-carbon bonds, a cornerstone of organic synthesis. Its utility is demonstrated in a variety of reactions, including Michael additions and multicomponent reactions.
Michael Additions, including Reactions with Unactivated Acceptors
DBU is a powerful catalyst for the Michael addition of various nucleophiles to α,β-unsaturated compounds. researchgate.net It efficiently catalyzes the addition of 1,3-dicarbonyl compounds to enones and acrylates under mild conditions, affording the corresponding Michael adducts in excellent yields. researchgate.netrsc.org DBU's catalytic activity extends to more challenging substrates, such as unactivated acceptors. For example, DBU has been used to promote the 1,6-Michael addition of para-quinone methides, providing access to diverse diarylmethane scaffolds. researchgate.net In the context of unactivated α-branched nitroalkanes, DBU has been employed as a base to facilitate their conjugate addition to enones, although achieving high enantioselectivity in such systems can be challenging. nih.gov
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are a powerful tool for building molecular complexity. DBU has found application as a catalyst in several MCRs. For instance, it has been used as an additive in the visible-light-mediated four-component reaction of α-diazoesters, elemental sulfur, H-phosphonates, and cyclic ethers to synthesize S-alkyl phosphorothioates. frontiersin.org DBU has also been reported as a catalyst in the three-component synthesis of pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines. scispace.com
Cycloaddition Reactions (e.g., Azide-Enolate [3+2] Cycloaddition for Triazole Derivatives)
This compound (DBU) has been established as a highly effective organocatalyst in promoting [3+2] cycloaddition reactions for the synthesis of 1,2,3-triazole derivatives. nih.gov This catalytic activity is particularly prominent in the reaction between azides and compounds containing active methylene (B1212753) groups or enolizable ketones. nih.govresearchgate.net The mechanism generally involves DBU acting as a base to deprotonate the active methylene compound, generating an enolate. This enolate then acts as the nucleophile in the cycloaddition with an azide.
In the organocatalytic azide-carbonyl [3+2]-cycloaddition (OrgACC), DBU has been identified as one of the most effective tertiary amine catalysts. nih.gov It facilitates the reaction between various enones and less reactive vinyl, alkyl, or aryl azides under ambient conditions, leading to functionally rich C/N-double vinyl-1,2,3-triazoles. rsc.org The metal-free conditions are a significant advantage, allowing for a broad substrate scope and operational simplicity. rsc.org
One notable application is the DBU-catalyzed [3+2] cycloaddition of aryl azides with activated cyclic C-H acids, such as dimedone and cyclohexane-1,3-dione, in polyethylene (B3416737) glycol (PEG-400) as a recyclable medium. researchgate.net This method provides high yields of fused 1,2,3-triazoles in short reaction times. researchgate.net Similarly, DBU catalyzes the reaction between α,β-unsaturated esters and azides to regioselectively produce 1,4-disubstituted-1,2,3-triazoles in high yields. nih.gov The stability of the resulting 1,2,3-triazole ring, which is an aromatic structure, is a key driving force for this transformation. youtube.com
Table 1: DBU-Catalyzed [3+2] Cycloaddition for Triazole Synthesis
| Reactant 1 (Azidophile) | Reactant 2 (Azide) | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Cyclic Enones | Vinyl/Alkyl/Aryl Azides | DBU, Room Temperature | C/N-double vinyl-1,2,3-triazoles | rsc.org |
| Dimedone | Aryl Azides | DBU, PEG-400, 80°C | Fused 1,2,3-triazoles | researchgate.net |
| α,β-Unsaturated Esters | Azides | DBU | 1,4-disubstituted-1,2,3-triazoles | nih.gov |
| Cyclic Ketones (e.g., dihydroresorcinol) | Azides | DBU, PEG-400, 80°C | Fused 1,2,3-triazoles | researchgate.net |
Insertion Reactions (e.g., Isatins into Aryl Difluoronitromethyl Ketones)
DBU serves as an efficient organocatalyst for the chemoselective insertion of isatins into aryl difluoronitromethyl ketones, yielding synthetically valuable difluoronitromethylated oxindoles with high atom economy. nih.govacs.org Theoretical and experimental studies have elucidated a plausible multi-step mechanism for this transformation. nih.govnih.gov
The proposed catalytic cycle involves five key steps: nih.govacs.orgnih.gov
Nucleophilic Addition: DBU adds to the aryl difluoronitromethyl ketone.
C-C Bond Cleavage: The resulting adduct undergoes carbon-carbon bond cleavage to generate a difluoromethylnitrate anion and a phenylcarbonyl-DBU cation.
Nucleophilic Attack on Isatin (B1672199): The difluoromethylnitrate anion attacks one of the carbonyl carbons of the isatin molecule.
Acyl Transfer: An intramolecular acyl transfer process occurs.
Catalyst Dissociation: The final product is released, and the DBU catalyst is regenerated.
A critical aspect of this reaction is its chemoselectivity. Isatin possesses two distinct carbonyl groups (at the α and β positions relative to the nitrogen atom), and the reaction preferentially proceeds via attack at the β-carbonyl carbon. nih.govnih.gov This selectivity leads to the formation of 3,3-disubstituted oxindoles as the major product over 2,2-disubstituted oxindoles. nih.govacs.org Computational studies suggest that the transition state for the β-carbonyl pathway is energetically more favorable, a factor attributed to a greater number of stabilizing hydrogen bond interactions. nih.govnih.gov
Table 2: DBU-Catalyzed Insertion of N-Methyl Isatin into Aryl Difluoronitromethyl Ketone
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Major Product | Reference |
|---|---|---|---|---|---|
| Aryl Difluoronitromethyl Ketone | N-Methyl Isatin | DBU | Chloroform | 3-Difluoronitromethyl-3-phenylcarboxyl-2-oxindole (3,3-disubstituted) | nih.govacs.org |
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base. sigmaaldrich.comtaylorandfrancis.com DBU is recognized as a powerful and efficient catalyst for this transformation, often enabling the reaction to proceed smoothly under mild or even solvent-free conditions. sigmaaldrich.com
In this reaction, the primary role of DBU is to act as a base to deprotonate the active methylene compound (e.g., malononitrile (B47326), ethyl cyanoacetate), generating a carbanion. sigmaaldrich.comontosight.ai This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde or ketone, leading to an intermediate that subsequently dehydrates to yield the final α,β-unsaturated product. sigmaaldrich.com
Research has also explored the use of DBU-based ionic liquids, such as [HyEtDBU]Br, which have demonstrated excellent catalytic activity for the Knoevenagel condensation in aqueous media. taylorandfrancis.comresearchgate.netresearchgate.net The efficacy of these ionic liquids is attributed to a combination of the basicity of the DBU cation and the hydrogen-bonding capabilities of the appended hydroxyl group, which facilitates the reaction. taylorandfrancis.comresearchgate.net Using such catalytic systems, a wide range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups, can be condensed with active methylene compounds to produce the desired products in excellent yields (often >90%) and with short reaction times. taylorandfrancis.com
Table 3: DBU-Catalyzed Knoevenagel Condensation
| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Various Aromatic Aldehydes | Malononitrile | DBU, Solvent-free | Excellent | sigmaaldrich.com |
| Various Aromatic Aldehydes | Ethyl Cyanoacetate | [HyEtDBU]Br-H2O-DABCO, Room Temp | 92-99% | taylorandfrancis.com |
| Various Aromatic Aldehydes | Barbituric Acids | Aqueous Medium, Room Temp | Excellent | researchgate.net |
| Various Aromatic Aldehydes | Dimedone | Aqueous Medium, Room Temp | Excellent | researchgate.net |
Carbon-Heteroatom (C-X, X=N, O, S, Halogen) Bond Forming and Transformation Reactions Catalyzed by this compound
Amidation Reactions (e.g., Acyl Imidazoles, Aminolysis of Methyl Esters, Amidations of Pterin (B48896) Derivatives)
DBU is a versatile and potent catalyst for various amidation reactions, facilitating the formation of amide bonds under mild conditions.
Amidation of Acyl Imidazoles: DBU has been found to effectively catalyze the amidation of acyl imidazoles. acs.org This catalytic effect is particularly pronounced in reactions involving traditionally unreactive nucleophiles, such as electron-deficient anilines, where DBU provides a significant rate acceleration. acs.org
Aminolysis of Methyl Esters: DBU serves as an efficient catalyst for the synthesis of amides via the aminolysis of methyl esters. researchgate.netscielo.br Reactions of esters like methyl benzoate (B1203000) with amines such as benzylamine (B48309) proceed faster and with slightly better yields in the presence of catalytic amounts (e.g., 20 mol%) of DBU. researchgate.netscielo.brlareferencia.info The catalyst also imparts chemoselectivity; for instance, in the reaction of a diester derived from L-aspartic acid with benzylamine, DBU selectively promotes the aminolysis of the methyl ester, yielding the corresponding amide in good yield. researchgate.netscielo.br Mechanistic studies suggest that DBU facilitates the reaction by activating the amine nucleophile. researchgate.net
Amidations of Pterin Derivatives: A notable application of DBU is in the amidation of pterin derivatives, which are often plagued by poor solubility. beilstein-journals.orgresearchgate.net In the amidation of 7-methoxycarbonylpterin (7-CMP), DBU exhibits a dual role. beilstein-journals.orgvalpo.edu Initially, DBU acts as a base to form a soluble salt with the pterin, overcoming its insolubility in common organic solvents. beilstein-journals.orgnih.gov Subsequently, DBU acts as a catalyst to promote the ester-to-amide transformation upon the addition of an amine. beilstein-journals.orgnih.gov This protocol is remarkably efficient, allowing for the rapid synthesis of a diverse range of pterin amides, often in 5-10 minutes with yields frequently exceeding 80%. beilstein-journals.orgnih.gov
Table 4: DBU-Promoted Amidation of 7-Methoxycarbonylpterin (7-CMP)
| Amine Substrate | Reaction Time | Yield | Reference |
|---|---|---|---|
| Benzylamine | 5 min | 94% | researchgate.net |
| Primary Amines (general) | 5-10 min | Often >80% | beilstein-journals.org |
| Amines with β-hydroxy group | Rapid | Good | beilstein-journals.org |
| Methyl 2-aminomethyl-5-furanoate | Short | Diminished (due to side reactions) | nih.gov |
Esterification Reactions (e.g., Carboxylic Acids with Dimethyl Carbonate)
DBU functions as a highly effective nucleophilic catalyst for the esterification of carboxylic acids, particularly using dimethyl carbonate (DMC) as an environmentally benign methylating agent. acs.orgnih.gov This method provides a valuable alternative to traditional acid-catalyzed esterification, especially for substrates containing acid-sensitive functional groups. nih.gov
Unlike its common role as a hindered non-nucleophilic base, in this reaction, DBU acts as a nucleophilic catalyst. acs.orgacs.org A plausible multi-step mechanism has been proposed where DBU initially performs a nucleophilic attack on DMC. acs.orgnih.gov This leads to the formation of an unstable carbamate intermediate, which acts as a highly activated methylating reagent. acs.orgacs.org This activated intermediate is then attacked by the carboxylate anion (formed by the deprotonation of the carboxylic acid by another DBU molecule or other base), resulting in O-alkylation to generate the corresponding methyl ester and regenerate the DBU catalyst. acs.orgnih.gov
The catalytic efficiency of DBU is significantly superior to other amine bases like N-methylmorpholine or even the common acylation catalyst 4-(dimethylamino)pyridine (DMAP) under similar conditions. acs.org For example, the esterification of benzoic acid with DMC at 90°C is 97% complete in 2.5 hours with DBU, whereas only 2.5% conversion is observed with DMAP. acs.org The reaction rate is highly dependent on the amount of DBU, with catalytic quantities proving much less effective than using a stoichiometric equivalent, supporting the proposed mechanistic pathway involving a DBU-DMC adduct. acs.org
Table 5: Comparison of Bases in the Esterification of Benzoic Acid with DMC
| Base (1 equiv) | Reaction Time | Yield of Methyl Benzoate | Reference |
|---|---|---|---|
| DBU | 2.5 h | 97% | acs.org |
| 4-(Dimethylamino)pyridine (DMAP) | 2.5 h | 2.5% | acs.org |
| N-Methylmorpholine | 16 h | 0% | acs.org |
Alkylation Reactions (e.g., Benzylation with Dibenzyl Carbonate, Methylation of Phenols, Indoles, and Benzimidazoles)
DBU is a novel and highly active catalyst for the N- and O-alkylation of various substrates, most notably in methylations using dimethyl carbonate (DMC). acs.orgnih.gov This protocol offers a practical, efficient, and environmentally friendly process for these important transformations under mild conditions, often avoiding the need for high-pressure autoclaves. acs.organgelfire.com
In the methylation of phenols, indoles, and benzimidazoles with DMC, DBU functions as a nucleophilic catalyst. acs.org The proposed mechanism involves the initial reaction of DBU with DMC to generate a more activated methylating agent, a carbamate intermediate, which then facilitates the transfer of the methyl group to the phenol (B47542) or NH-containing heterocycle. acs.org This catalytic action significantly accelerates the reaction compared to uncatalyzed processes or those using other bases. acs.org For instance, the methylation of benzimidazole (B57391) is extremely slow without DBU but proceeds efficiently in its presence. acs.org
The reaction rates can be further enhanced by employing microwave irradiation. acs.organgelfire.com In some cases, such as with sterically hindered phenols, the addition of a phase-transfer reagent like tetrabutylammonium (B224687) iodide (TBAI) along with microwave heating can lead to dramatic rate enhancements. acs.org
Table 6: DBU-Catalyzed Methylation of Phenols and N-Heterocycles with DMC
| Substrate | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| 2,4,6-Trichlorophenol | DBU, Thermal (Reflux) | 192 h | 91% (conversion) | angelfire.com |
| 2-Phenylbenzimidazole | DBU, Thermal (Reflux) | 7 h | 98% | angelfire.com |
| Carbazole | DBU, Thermal (Reflux) | 7 h | 99% | angelfire.com |
| Indole (B1671886) | DBU, Microwave | 10 min | 99% | acs.org |
| Phenol | DBU, Microwave | 10 min | 98% | acs.org |
Mentioned Chemical Compounds
C-N Cross-Coupling Reactions (e.g., Alkyl Halides with N-Haloimides)
This compound (DBU) facilitates the metal-free C-N cross-coupling of alkyl halides with N-haloimides. lnu.edu.cnrsc.org This reaction provides a direct pathway for the synthesis of various alkyl- and functionalized alkylamines. lnu.edu.cn The process is notable for its efficiency and broad substrate scope, accommodating a range of alkyl halides and N-haloimides. lnu.edu.cn
A proposed mechanism suggests that DBU activates the N-haloimide through the formation of a halogen bond adduct. lnu.edu.cn This interaction generates a highly electrophilic halogen cation and a nucleophilic imide anion. lnu.edu.cn The subsequent nucleophilic substitution of the alkyl halide by the phthalimide (B116566) anion results in the C-N coupled product. lnu.edu.cn It is believed that a halogen bond between the DBU-halogen complex and the alkyl halide facilitates this substitution. lnu.edu.cn
Different N-haloimides exhibit varying reactivity. For instance, in the reaction with benzyl (B1604629) bromide, N-chlorophthalimide (NCP) was found to be more efficient than N-bromophthalimide (NBP), and N-chlorosuccinimide (NCS) was more effective than N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), which did not react. lnu.edu.cn The reaction scope is also broad for alkyl halides, with benzyl halides and primary alkyl halides generally showing high efficiency. lnu.edu.cn
In the context of palladium-catalyzed C-N coupling reactions, DBU has been employed as a soluble organic base. nih.gov Its role can be complex, as it has the potential to influence catalytic intermediates. nih.gov For example, computational studies have indicated that DBU can stabilize palladium(II) catalytic intermediates by binding to the metal center. nih.govacs.org The nucleophilicity of DBU relative to the amine substrate can dictate the resting state of the reaction and the rate-limiting step. nih.gov In some cases, such as the coupling of an aryl triflate with an aniline, the reaction can exhibit a negative first-order dependence on the concentration of DBU. nih.gov The use of bulky phosphine (B1218219) ligands, such as AlPhos, can mitigate catalyst deactivation by sterically hindering the binding of DBU to the palladium center, enabling efficient C-N coupling at room temperature. acs.orgacs.org
Sonogashira Coupling Reactions
The Sonogashira coupling, a cross-coupling reaction between terminal alkynes and aryl or vinyl halides, traditionally utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org While DBU is a strong, non-nucleophilic base, its application in Sonogashira reactions is less common compared to other amines like diisopropylethylamine or triethylamine. nih.govyoutube.com
In some instances, DBU has been used to promote the dehydrohalogenation of aryl vinyl bromides to form aryl alkynes. These in-situ generated alkynes can then participate in subsequent coupling reactions. For example, DBU can facilitate the dehydrohalogenation of (Z)-aryl vinyl bromides to produce aryl alkynes, which then undergo copper(I)-catalyzed homocoupling to yield symmetrical diynes. tandfonline.com
A one-pot method has been developed that involves a DBU-promoted trans-elimination of HBr from vicinal dibromides, which bear an adjacent oxygen functional group, followed by a Sonogashira coupling reaction. researchgate.net This demonstrates the utility of DBU in preparing the alkyne precursor for the coupling reaction under mild conditions. researchgate.net
Elimination Reactions Promoted by this compound
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a widely used non-nucleophilic base for promoting elimination reactions, particularly dehydrohalogenations. wikipedia.orgchemicalbook.com It is effective in converting alkyl halides and other substrates into alkenes and alkynes. hangdachem.comwikipedia.org
Dehydrohalogenation Reactions (e.g., Alkyl Halides, Diels-Alder Adducts)
DBU is a potent reagent for the dehydrohalogenation of alkyl halides to form alkenes. wikipedia.orgthieme-connect.deyoutube.com This β-elimination reaction is a fundamental transformation in organic synthesis. wikipedia.org DBU's strong basicity and sterically hindered nature make it highly effective for this purpose. youtube.com
DBU has been successfully employed in the dehydrohalogenation of various alkyl halides, including primary, secondary, and tertiary systems. thieme-connect.deacs.org For example, it can be used to synthesize dienes from the corresponding bromides. thieme-connect.de DBU is also effective in the dehydroiodination of 2-iodomethyl-2,3-dihydrobenzofurans to yield 2-methylbenzofurans. tandfonline.com
In the context of Diels-Alder adducts, DBU has been used for dehalogenation. chemicalbook.com For instance, dehydrobromination of a Diels-Alder adduct with DBU can lead to the formation of dienes. researchgate.net
Elimination of Sulfonic Acids (e.g., Tosylates)
DBU is an effective base for promoting the elimination of sulfonic acids, such as tosylates and mesylates, to generate alkenes. tandfonline.com This provides a valuable alternative to dehydrohalogenation for the synthesis of unsaturated compounds. Research has shown that DBU can be used in the one-pot conversion of tosylates to alkenes. tandfonline.com It has also been utilized for the efficient elimination of methanesulfonic acid from its ester in the final step of synthesizing substituted uracils. tandfonline.com
Regioselectivity and Stereoselectivity in this compound-Promoted Eliminations
The regioselectivity of DBU-promoted eliminations is a critical aspect of its utility. In the dehydrohalogenation of vicinal dibromoalkanes, the presence of an adjacent oxygen-containing functional group can direct the regioselectivity. researchgate.netthieme-connect.com The inductive electron-withdrawing effect of the oxygen group enhances the acidity of the neighboring protons, influencing which proton is abstracted by DBU. researchgate.netthieme-connect.com This control allows for the selective formation of either 2-bromo-1-alkenes or, through a two-step elimination, alkynes. researchgate.netthieme-connect.com
The stereoselectivity of DBU-promoted eliminations is also significant. For example, the elimination reactions of syn- and anti-3-alkyl-1-aryloxy-2,3-dibromoalkanes proceed in a highly stereoselective manner via a trans-elimination pathway to produce the corresponding internal bromoalkenes. thieme-connect.com In some cases, DBU can also be used to isomerize stereoisomers, converting a cis-isomer into the more stable trans-isomer with high selectivity. hangdachem.com
Table 1: Regioselective DBU-Promoted Elimination of 3-Aryloxy-1,2-dibromoalkanes
| Entry | Substrate | Base/Solvent | Product(s) | Yield (%) | Ratio |
|---|---|---|---|---|---|
| 1 | 3-Phenoxy-1,2-dibromopropane | DBU/DMF | 2-Bromo-3-phenoxy-1-propene | 85 | - |
| 2 | 3-(4-Chlorophenoxy)-1,2-dibromopropane | DBU/DMF | 2-Bromo-3-(4-chlorophenoxy)-1-propene | 90 | - |
| 3 | 1,2-Dibromo-3-methoxypropane | DBU/DMF | 2-Bromo-3-methoxy-1-propene | 78 | - |
Cyclization and Rearrangement Reactions Catalyzed by this compound
DBU is a versatile catalyst for a variety of cyclization and rearrangement reactions. chemicalbook.comcymitquimica.com Its basicity and nucleophilicity enable it to promote the formation of cyclic structures and facilitate molecular rearrangements. youtube.comcymitquimica.com
DBU has been employed in cascade reactions involving Michael addition, cyclization, and elimination to synthesize polysubstituted arenes. mdpi.comnih.gov In these reactions, DBU promotes the initial Michael addition and the subsequent intramolecular cyclization. mdpi.com It can also catalyze the synthesis of pyrazolo[3,4-b]pyridine derivatives through a sequence of Knoevenagel condensation followed by a cyclization reaction. connectjournals.com
Furthermore, DBU can catalyze rearrangement reactions. For example, it can promote the rearrangement of β,γ-unsaturated esters and nitriles to their more stable α,β-unsaturated counterparts. hangdachem.com It has also been implicated in rearrangement reactions leading to the formation of γ-hydroxy-α-enones. tandfonline.com In some cases, DBU's interaction with substrates can lead to unexpected cyclization products, such as the formation of eleven- and seven-membered cyclic amides from the reaction of DBU with benzyl halides in the presence of water. researchgate.net
Table 2: DBU-Promoted Cyclization and Rearrangement Reactions
| Reaction Type | Substrate(s) | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| Michael Addition/Cyclization/Elimination | Vinylogous malononitrile derivative and chlorinated nitrostyrene | Polysubstituted arene | DBU, solvent | 70-97 |
| Isomerization | β,γ-Unsaturated ester | α,β-Unsaturated ester | DBU | Quantitative |
| Cyclization | 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde and ethyl cyanoacetate, then primary alkyl amine | 7-Alkyl-6-oxo-1,3-diphenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | DBU, DMF, reflux | High |
Intramolecular Cyclizations (e.g., 2-alkynylanilines to Indoles, 1,3-dihydrobenzimidazol-2-ones)
This compound (DBU) has demonstrated significant efficacy as a catalyst in promoting intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures such as indoles and 1,3-dihydrobenzimidazol-2-ones.
In a notable metal-free approach, DBU, in synergy with sulfur, catalyzes the cyclization of 2-alkynylanilines to produce a variety of indole derivatives. nih.gov This method is lauded for its operational simplicity and the use of readily available starting materials, presenting a potentially scalable and environmentally friendly alternative to metal-catalyzed processes. nih.gov The proposed mechanism suggests that sulfur plays a crucial role in activating the cyclization process, which is facilitated by the basic nature of DBU. nih.gov
Furthermore, DBU-based ionic liquids have been successfully employed as bifunctional catalysts for the synthesis of 1,3-dihydrobenzimidazol-2-ones from the carbonylation of o-phenylenediamines with carbon dioxide. researchgate.net In this system, the DBU cation is proposed to activate the CO2 molecule, while the acetate (B1210297) anion activates the o-phenylenediamine, highlighting a cooperative catalytic effect. researchgate.net This solvent-free methodology offers a green and efficient route for the utilization of CO2 in the synthesis of important nitrogen-containing heterocycles. researchgate.net
Post-Ugi Double Cyclization Reactions
DBU has emerged as a key catalyst in mediating post-Ugi double cyclization reactions, enabling the construction of complex, polycyclic scaffolds from simple starting materials. A significant application of this is the metal-free, DBU-catalyzed protocol for the synthesis of highly functionalized benzo-fused spiroindolines. tandfonline.com This reaction proceeds through a post-Ugi amide-ester exchange followed by a Conia-ene double cyclization. tandfonline.com The process is notable for its ability to be conducted under mild conditions and even in water, aligning with the principles of green chemistry. tandfonline.com
Control experiments have indicated that the rigidity of the cyclic imide intermediate is a crucial factor that facilitates the subsequent Conia-ene cyclization, leading to the desired spiroindoline products. tandfonline.com These products have shown promise for their anti-cancer activities, underscoring the importance of this DBU-catalyzed methodology in medicinal chemistry. tandfonline.com
Isomerization Reactions (e.g., Pyrrolidin-2-ones, Thiolactams)
DBU is an effective catalyst for isomerization reactions, a property that has been harnessed in various synthetic applications. For instance, in the final step of a herbicide synthesis, DBU was used to equilibrate a mixture of substituted pyrrolidin-2-one isomers. tandfonline.com This highlights its utility in controlling stereochemistry and achieving the desired product distribution.
Similarly, DBU has been successfully employed for the isomerization of δ-thiolactams to their conjugated α,β-unsaturated isomers. tandfonline.com This transformation is synthetically valuable as it introduces a double bond into the lactam ring, providing a handle for further functionalization. A plausible mechanism for this isomerization involves the deprotonation of the thiolactam by DBU to form an enethiolate intermediate, which then undergoes protonation at a different position to yield the more stable conjugated product. researchgate.net
Dual-Base and Synergistic Catalysis Involving this compound
The catalytic activity of this compound is significantly enhanced when used in dual-base or synergistic catalytic systems. This approach often leads to improved reaction efficiency and selectivity that cannot be achieved with a single catalyst.
An interesting example is the synergistic catalysis between DBU and its own derived bromide ionic liquid for the conversion of CO2, epoxides, and amines into 3-aryl-2-oxazolidinones. tandfonline.com In this metal- and solvent-free system, it is proposed that DBU acts as a hydrogen bond acceptor, while the ionic liquid serves as a hydrogen bond donor, cooperatively activating the substrates and promoting the reaction. tandfonline.com
Furthermore, DBU has been effectively paired with metal catalysts to achieve novel transformations. A copper(I)/DBU system has been developed for the carboxylative cyclization of propargylic amines with atmospheric CO2 to produce 2-oxazolidinones. acs.org Theoretical studies suggest a synergistic role where the copper(I) catalyst activates the C≡C triple bond, and DBU activates the amino group of the propargylic amine. acs.org
In another example of synergistic catalysis, a nickel-catalyzed ring-opening and cross-coupling reaction of vinylaziridines with organoboronic acids utilizes DBU as a crucial base. rsc.org This method provides access to skipped aminodienes with high regioselectivity. rsc.org These examples underscore the versatility of DBU in cooperative catalysis, enabling a broader range of chemical transformations.
1,6 Diazabicyclo 5.4.0 Undeca 6 Ene in Polymerization Chemistry
Ring-Opening Polymerization (ROP) of Cyclic Esters
DBU has proven to be a versatile catalyst for the ROP of a variety of cyclic esters, enabling the synthesis of biodegradable and biocompatible polyesters with tailored properties. mdpi.comrsc.org Its catalytic activity is particularly significant in the production of commercially important polymers such as poly(lactic acid) (PLA), poly(lactic-co-glycolic acid) (PLGA), and poly(ε-caprolactone) (PCL).
The synthesis of poly(lactic acid) (PLA), a biodegradable polyester (B1180765) derived from renewable resources, is readily catalyzed by DBU. nih.govnih.gov DBU facilitates the ring-opening polymerization of lactide, the cyclic dimer of lactic acid, to produce high molecular weight PLA. nih.govmdpi.com The use of DBU as an organocatalyst offers an alternative to traditional metal-based catalysts, which can leave toxic residues in the final polymer product, a significant concern for biomedical applications. untirta.ac.id
The DBU-catalyzed ROP of lactide can be initiated by an alcohol, such as benzyl (B1604629) alcohol, and proceeds in a controlled manner, allowing for the synthesis of PLA with predictable molecular weights and narrow molecular weight distributions. nih.gov Research has demonstrated the ability to produce a range of PLA-based block copolymers through DBU-catalyzed mechanochemical synthesis, highlighting the versatility of this catalytic system. rsc.org
Table 1: DBU-Catalyzed Synthesis of PLA - Representative Data
| Initiator | Monomer/Initiator Ratio | Catalyst (DBU) Loading (mol%) | Polymerization Conditions | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|---|---|
| Benzyl Alcohol | 100 | 1 | Toluene, Room Temp. | 15,000 | 1.15 | nih.gov |
This table presents illustrative data and specific results can vary based on reaction conditions.
Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable copolymer in biomedical applications due to its tunable degradation rates and biocompatibility. nih.govnih.govmdpi.com DBU is an effective organocatalyst for the random copolymerization of lactide and glycolide (B1360168) to synthesize PLGA. nih.gov Traditional synthesis methods often employ tin-based catalysts at high temperatures, which can lead to broad molecular weight distributions and discoloration of the polymer. nih.gov The use of DBU allows for polymerization to occur at room temperature, offering a more controlled process. nih.govkinampark.com
A significant challenge in PLGA synthesis is the large difference in reactivity between lactide and glycolide, with glycolide being much more reactive. kinampark.com To address this, a semi-batch polymerization strategy has been developed where the more reactive glycolide monomer is added in a controlled manner to a solution containing the lactide monomer, an initiator (like poly(ethylene glycol)), and the DBU catalyst. This approach allows for the synthesis of PLGA block copolymers with well-defined molecular weights and narrow polydispersity indices. nih.gov
Table 2: DBU-Catalyzed Synthesis of PEG-b-PLGA Copolymers
| Lactide:Glycolide Ratio | Polymerization Method | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| 75:25 | Semi-batch | 18,500 | 1.12 | nih.gov |
| 50:50 | Semi-batch | 21,000 | 1.15 | nih.gov |
This table provides representative data for PEG-b-PLGA synthesis. The molecular weights and PDIs are influenced by the specific reaction parameters.
DBU is also utilized as an organocatalyst for the ring-opening polymerization of ε-caprolactone (CL) to produce poly(ε-caprolactone) (PCL), another important biodegradable polyester. researchgate.netdntb.gov.ua The polymerization is typically initiated with an alcohol, such as benzyl alcohol, and can be conducted in bulk at elevated temperatures. researchgate.netresearchgate.net Kinetic studies have shown that the polymerization proceeds in a controlled or living manner, enabling the synthesis of PCL with predictable molecular weights. researchgate.net
The versatility of the DBU-catalyzed system allows for the use of various functional initiators, leading to the formation of end-functionalized PCLs. researchgate.net Furthermore, the block copolymerization of ε-caprolactone with other cyclic esters like δ-valerolactone, trimethylene carbonate, and lactide has been successfully achieved using DBU, yielding a range of PCL-based block copolymers. researchgate.net
Ring-Opening Polymerization of Phosphate (B84403) Esters
Beyond cyclic esters, DBU has demonstrated catalytic activity in the ring-opening polymerization of phosphate esters. rsc.org This has garnered significant interest for the synthesis of biocompatible and biodegradable polyphosphoesters, which have potential applications in the clinical and therapeutic fields. rsc.org
Computational studies have investigated the ROP of 2-isobutoxy-2-oxo-1,3,2-dioxaphospholane (iBP) catalyzed by DBU. rsc.org In a two-component system with an alcohol initiator like benzyl alcohol (BnOH), DBU is shown to activate the initiator and facilitate proton transport. rsc.org The catalytic efficiency can be enhanced by using a co-catalyst, such as thiourea (B124793) (TU). In the three-component DBU/TU/BnOH system, the polymerization is more thermodynamically and kinetically favorable due to the dual activation role of TU on the phosphate ester monomer. rsc.org
Mechanistic Pathways in 1,6-Diazabicyclo[5.4.0]undeca-6-ene-Catalyzed Polymerizations
The catalytic activity of DBU in ring-opening polymerizations is primarily attributed to its ability to activate both the monomer and the initiator through hydrogen bonding interactions. researchgate.net A key mechanistic pathway that has been proposed and studied is the Activated Alcohol Pathway.
In the DBU-catalyzed ring-opening polymerization of cyclic esters, the Activated Alcohol Pathway (AAP) is a prominent mechanistic route. nih.gov This pathway involves the activation of the alcohol initiator by DBU through the formation of a hydrogen bond between the amidine nitrogen of DBU and the hydroxyl proton of the alcohol. nih.govresearchgate.net This hydrogen bonding increases the nucleophilicity of the alcohol's oxygen atom, making it more reactive towards the carbonyl carbon of the cyclic ester monomer. nih.gov
The activated alcohol then attacks the carbonyl group of the monomer, leading to the ring-opening of the ester and the formation of a new ester bond, thereby propagating the polymer chain. The DBU molecule can then activate another alcohol molecule or the hydroxyl end-group of the growing polymer chain, continuing the polymerization process. This mechanism allows for a controlled polymerization, as the initiation and propagation steps are mediated by the DBU catalyst. nih.gov Computational studies have provided further insights into the energetics and transition states of this pathway, supporting its role in DBU-catalyzed polymerizations. researchgate.net
Nucleophilic Attack Pathway on Monomers
While often employed as a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also function as a direct nucleophile to initiate polymerization, particularly in the ring-opening polymerization (ROP) of cyclic esters. researchgate.net In this pathway, the DBU molecule directly attacks the electrophilic carbonyl carbon of the monomer, such as lactide. This attack leads to the formation of a zwitterionic intermediate, which then proceeds to react with subsequent monomer units, propagating the polymer chain.
This mechanism is distinct from the more common base-catalyzed pathway where DBU activates a co-initiator (like an alcohol). The nucleophilic pathway does not require a separate initiator. The polymerization of α-(halomethyl)acrylates with dithiols represents another system where the nucleophilic character of DBU is harnessed, working in concert with other reagents to facilitate a sequential addition-elimination and click reaction cascade. rsc.orgrsc.org DFT (Density Functional Theory) modeling has been used to study the competition between the nucleophilic attack mechanism and the base-activated co-initiator mechanism, confirming the viability of direct nucleophilic initiation by DBU on cyclic ester monomers. researchgate.net
Proton Relay Mechanisms
In many DBU-catalyzed polymerizations, particularly those involving a protic co-initiator like benzyl alcohol (BnOH), the primary mechanism involves hydrogen bonding and proton transfer, often described as a proton relay system. scielo.org.mxresearchgate.netrsc.org In this role, DBU functions as both a base to activate the initiator and a shuttle for protons during the reaction.
Computational studies on the ROP of phosphate esters have detailed this process. researchgate.netrsc.org The mechanism proceeds as follows:
Initiator Activation : DBU deprotonates the alcohol initiator (e.g., BnOH), forming a highly nucleophilic alkoxide and a protonated DBU cation ([DBU-H]⁺). This initial step creates the active species for polymerization. researchgate.netrsc.org
Monomer Activation and Attack : In synergistic systems, a co-catalyst like thiourea (TU) can activate the monomer by forming hydrogen bonds with its carbonyl group, increasing its electrophilicity. The alkoxide generated in the first step then attacks the activated monomer, opening the ring. researchgate.netrsc.org
Proton Relay : DBU is crucial in mediating the proton transfer required for the propagation step. It can act as a "proton relay," facilitating the movement of protons between the initiator, the monomer, and the growing polymer chain, thereby lowering the energy barrier for polymerization. researchgate.netrsc.org In this capacity, DBU stabilizes intermediates and transition states through a network of hydrogen-bonding interactions. scielo.org.mxscielo.org.mx
This cooperative activation and proton relay mechanism is considered more kinetically and thermodynamically favorable than pathways relying solely on DBU's basicity or nucleophilicity alone, especially in complex, multi-component systems. rsc.org
Control over Polymer Architecture and Molecular Weight Distribution
A significant advantage of using DBU as an organocatalyst is the high degree of control it offers over the final polymer's characteristics, including its architecture and molecular weight distribution (MWD). scielo.org.mxjmcs.org.mx This control is particularly evident in the ROP of L-lactide to produce polylactide (PLLA).
By using multifunctional initiators, complex polymer architectures can be synthesized. For instance, using a core molecule like Dipentaerythritol (DPE), which has six primary hydroxyl groups, DBU can catalyze the ROP of L-lactide to form well-defined six-armed star polymers. scielo.org.mxscielo.org.mx The polymerization proceeds with each hydroxyl group initiating the growth of a PLLA arm. scielo.org.mx
Crucially, the molecular weight (Mn) of the resulting polymers can be precisely controlled by adjusting the molar ratio of the monomer to the initiator. scielo.org.mxscielo.org.mx Studies have shown a linear relationship between the targeted and experimental Mn values. scielo.org.mx Furthermore, these polymerizations typically yield polymers with a narrow MWD, as indicated by low polydispersity index (PDI or M_w/M_n) values, often below 1.2. scielo.org.mxscielo.org.mxrsc.org This demonstrates the "living" or controlled character of the polymerization, where chain termination and transfer reactions are minimal. scielo.org.mxresearchgate.net
The table below presents data from the synthesis of six-armed PLLA stars using a Dipentaerythritol initiator and DBU catalyst, illustrating the control over molecular weight and dispersity. scielo.org.mxjmcs.org.mx
| Targeted Monomer/Initiator Ratio (L-lactide/DPE) | Targeted M_n (g/mol) | Experimental M_n (g/mol) | Polydispersity Index (PDI, M_w/M_n) | Reference |
|---|---|---|---|---|
| 60 (10 units/arm) | 4667 | 4800 | 1.13 | scielo.org.mxjmcs.org.mx |
| 150 (25 units/arm) | 11167 | 11500 | 1.11 | scielo.org.mxjmcs.org.mx |
| 300 (50 units/arm) | 21967 | 22300 | 1.10 | scielo.org.mxjmcs.org.mx |
| 600 (100 units/arm) | 43567 | 43700 | 1.09 | scielo.org.mxjmcs.org.mx |
Depolymerization Processes Catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene
In addition to building polymers, DBU is an effective catalyst for their deconstruction, playing a key role in chemical recycling strategies for polyesters like Poly(ethylene terephthalate) (PET) and Poly(ethylene furanoate) (PEF). osti.govupc.edu The primary method is glycolysis, where the polyester is broken down into its constituent monomers by heating it in the presence of a glycol, such as ethylene (B1197577) glycol (EG). acs.org
DBU's catalytic activity in these processes is highly effective, often outperforming other catalysts and enabling depolymerization under relatively mild conditions. For example, DBU can achieve outstanding selectivity for the monomer bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) during the glycolysis of PET. In some applications, DBU is used as part of a deep eutectic solvent (DES), which acts as an efficient and recyclable catalytic system. acs.orgresearchgate.net DFT calculations suggest that the DES promotes glycolysis by forming hydrogen bonds with both the PET polymer and the ethylene glycol, facilitating the nucleophilic attack of the glycol's hydroxyl group on the ester's carbonyl carbon. acs.org
The following table summarizes the performance of DBU and DBU-based systems in the catalytic depolymerization of polyesters.
| Polymer | Catalyst System | Reaction Conditions | Monomer Yield | Reference |
|---|---|---|---|---|
| PET | DBU | 190 °C, <3 h, PET/EG molar ratio 1/10 | High selectivity for BHET | |
| PET | DBU-based Deep Eutectic Solvent (3.2 wt%) | 180 °C, 70 min, PET/EG weight ratio 1:3 | 83% (BHET) | acs.org |
| PEF | DBU | 180 °C | 55% (BHEF) | upc.edu |
| PEF | DBU:Benzoic Acid | 180 °C | 92% (BHEF) | upc.edu |
Computational and Theoretical Investigations of 1,6 Diazabicyclo 5.4.0 Undeca 6 Ene S Reactivity
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool to unravel the intricate details of DBU-catalyzed reactions at the molecular level.
Elucidation of Catalytic Cycles and Transition States
DFT calculations have been instrumental in mapping out the complete catalytic cycles of various DBU-mediated transformations. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed reaction energy profiles. These profiles reveal the rate-determining steps and the energetic feasibility of proposed mechanistic pathways. e3s-conferences.org
For instance, in the [5 + 1] benzannulation of nitroethane and α-alkenoyl ketene-(S,S)-acetals, DFT studies have shown that DBU, in conjunction with the solvent N,N-dimethylformamide (DMF), plays a catalytic role by stabilizing transition states and intermediates through hydrogen bonds and electrostatic interactions. nih.gov The calculated reaction sequence involves deprotonation, nucleophilic addition, intramolecular cyclization, elimination of HNO2, and keto-enol tautomerization, with the computational results aligning well with experimental observations. nih.gov
In the context of alkene diboration, DFT calculations have provided a mechanistic framework, suggesting a two-step mechanism involving the initial rupture of the B-B bond followed by an intramolecular reaction. nih.gov While initial calculations overestimated the activation barrier, subsequent comparative analyses of similar transition states have offered valuable insights into the reaction's stereoselectivity. nih.gov
Furthermore, in the DBU-catalyzed ring-opening and retro-Claisen fragmentation of dihydropyranones, DFT modeling has indicated a bifunctional role for DBU, acting as both a Brønsted base and a hydrogen-bond donor. chalmers.se The calculations helped to identify the lowest energy reaction barrier, which was in good qualitative agreement with experimental reaction times. chalmers.se
Identification of Activation Modes and Intermediates
DFT studies have been crucial in identifying the various ways DBU can activate substrates and the key intermediates formed during a reaction. In the reaction of an α-amino ketone compound and ethyl diazoacetate (EDA), DFT calculations revealed an unexpected activation mode where DBU, as a base and catalyst, preferentially activates the α-amino ketone. rsc.org
In the context of CO2 conversion, DFT calculations have shed light on the multiple roles of DBU. For the Cu(II)/DBU-catalyzed carboxylation of homopropargylic amines, it was found that DBU can act as a proton-acceptor, a nucleophilic agent by forming a DBU-CO2 adduct, and a ligand for the copper catalyst. These different activation modes highlight the versatility of DBU in complex catalytic systems.
Mechanistic Elucidation of Carbon Dioxide (CO2) Capture and Conversion Reactions
The interaction of DBU with CO2 is a critical area of research, with computational studies providing a molecular-level understanding of the capture and subsequent conversion processes.
Binding of Carbon Dioxide with 1,6-Diazabicyclo[5.4.0]undeca-6-ene and Alcohols
DFT and molecular dynamics (MD) simulations have been employed to investigate the absorption of CO2 by DBU-based ionic liquids (ILs). researchgate.net These studies have shown that the functionalization of the IL's anion can influence its interaction with CO2. researchgate.net In the DBU/CO2 switchable solvent system used for cellulose (B213188) solubilization, the formation of an in-situ generated carbonate anion intermediate has been unambiguously proven, a finding supported by the successful trapping of this intermediate. acs.org
Cycloaddition of Carbon Dioxide with Epoxides and Propargylic Amines
The DBU-catalyzed cycloaddition of CO2 to epoxides to form cyclic carbonates is a well-studied reaction. Molecular modeling has supported the experimental observation that the nucleophilicity of the counter-anion in DBU-based organocatalysts is crucial for the insertion of CO2 into epoxides. researchgate.netacs.org For the cycloaddition of CO2 with propargylic amines, DFT studies on CuI/DBU catalyst systems have shown that copper(I) and DBU work synergistically, activating both the C≡C triple bond and the amino group of the propargylic amines. acs.org
Kinetic Modeling and Population Balance Analysis of Complex Reaction Networks
For the DBU-catalyzed transesterification for biodiesel production, kinetic analysis has been used to determine the reaction order and apparent activation energy, providing a quantitative explanation for the high efficiency of the DBU catalyst. rsc.org In another study, extensive kinetic investigations of an amination reaction revealed that the presence of DBU leads to a change in the reaction mechanism, as evidenced by sigmoidal concentration profiles that could not be explained by a simple concerted route. researchgate.net By incorporating the catalytic effect of the protonated DBU (DBUH+), a good model fit for the experimental data was achieved. researchgate.net
Prediction of Chemoselectivity and Stereoselectivity (e.g., Using Electrophilic Parr Function)
Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, and in the context of catalysis by this compound (DBU), the electrophilic Parr function has emerged as a valuable predictor of chemoselectivity. nih.gov The Parr function is a local reactivity descriptor derived from conceptual Density Functional Theory (DFT) that helps to identify the most reactive sites within a molecule for electrophilic or nucleophilic attack. researchgate.net
A notable application of this method is in the DBU-catalyzed chemoselective insertion of N-methyl isatin (B1672199) into aryl difluoronitromethyl ketone. nih.gov This reaction can proceed via two competing pathways, the α and β carbonyl paths, leading to different products. nih.gov Computational studies have shown that the third step, the nucleophilic addition on different carbonyl carbons of N-methyl isatin, is the key to determining the chemoselectivity of the reaction. nih.gov The β carbonyl path, which leads to the experimentally observed main product, 3,3-disubstituted oxindole, is energetically more favorable. nih.gov
The electrophilic Parr function (Pk+) was successfully used to predict and rationalize this observed chemoselectivity. nih.gov By calculating the Pk+ values for the different electrophilic carbonyl carbons in the reactants, researchers could identify the most susceptible site for nucleophilic attack. nih.gov
Table 1: Calculated Electrophilic Parr Function (Pk+) Values for Carbonyl Carbons in Reactants
| Atom | Pk+ Value | Implication |
| C2 of R1 | 0.31 | Strongest electrophilicity, indicating it is the initial electrophile. nih.gov |
| C6 of R2 | 0.10 | Lower electrophilicity compared to C2 and C8. nih.gov |
| C8 of R2 | 0.22 | More susceptible to nucleophilic attack than C6. nih.gov |
Table data sourced from a theoretical study on DBU-catalyzed insertion of isatins into aryl difluoronitromethyl ketones. nih.gov
The significantly higher electrophilic Parr function value for the C2 atom in reactant R1 indicated its stronger electrophilicity, suggesting it would preferentially act as the initial electrophile. nih.gov This successful application demonstrates that the convenient calculation of the Parr function can be a powerful tool for predicting chemoselectivity in complex organic reactions, offering valuable insights for rational catalyst design. nih.gov
Analysis of Non-covalent Interactions and Electrostatic Contributions in Catalysis
Non-covalent interactions and electrostatic forces are fundamental to understanding the catalytic activity of DBU. These subtle yet significant forces play a crucial role in the stabilization of transition states and the activation of substrates, thereby influencing the reaction rate and selectivity. nih.govacs.org
In the DBU-catalyzed reaction between N-methyl isatin and aryl difluoronitromethyl ketone, noncovalent interaction analysis revealed that a greater number of hydrogen bond interactions in the transition state of the β carbonyl path is responsible for its lower energy and, consequently, the observed chemoselectivity. nih.gov Similarly, in the DBU-catalyzed β-amination of N-bromosuccinimide (NBS) to chalcone, the stability of the transition state in the DBU-water catalyzed mechanism is attributed to noncovalent interactions, halogen bonds, and electrostatic interactions. nih.gov
The role of DBU extends to its use in ionic liquids (ILs) and in cooperative catalytic systems. When DBU-based protic ionic liquids are used as catalysts in aza-Michael additions, a proposed catalytic model involves the formation of a non-covalent complex. scielo.br In this complex, the acidic hydrogen of the DBU cation forms a hydrogen bond with the carbonyl oxygen of the Michael acceptor, leading to electrophilic activation. scielo.br Simultaneously, the anion of the IL forms a hydrogen bond with the N-H of the amine, resulting in nucleophilic activation. scielo.br This dual activation via hydrogen bonding is fundamental to the catalytic efficiency. scielo.br
Furthermore, DBU can act in concert with other catalysts, where its role is again defined by non-covalent interactions. In a dual catalytic system of CaBr₂ and DBU for the cycloaddition of CO₂ to epoxides, it is proposed that DBU activates CO₂ while the calcium cation activates the epoxide. rsc.org A plausible mechanism involves an adduct formed between DBU and CO₂, which then participates in the ring-opening of the epoxide. rsc.org In other reactions, DBU has been shown to facilitate the formation of key intermediates through hydrogen bonding with a co-catalyst or substrate, thereby stabilizing lower-energy pathways. rsc.org
These examples underscore the critical importance of analyzing non-covalent interactions and electrostatic contributions to fully comprehend the catalytic mechanisms involving DBU. These interactions are not merely passive effects but are often the driving forces behind the observed catalytic activity and selectivity.
1,6 Diazabicyclo 5.4.0 Undeca 6 Ene in Sustainable Chemistry and Green Synthesis
Development of Environmentally Benign Catalytic Protocols
1,6-Diazabicyclo[5.4.0]undeca-6-ene (DBU) has emerged as a significant catalyst in the pursuit of environmentally friendly chemical processes. researchgate.net Its utility stems from its ability to catalyze reactions under mild conditions, which simplifies experimental procedures and reduces the formation of byproducts and waste. researchgate.net DBU is a commercially available, inexpensive, and easy-to-handle organic base, making it an economically viable and greener alternative to many metal-based catalysts. tandfonline.com
A key area where DBU has contributed to greener chemistry is in the synthesis of valuable organic compounds. For instance, DBU, in conjunction with microwave irradiation, effectively promotes the methylation of phenols, indoles, and benzimidazoles using dimethyl carbonate, a more environmentally friendly methylating agent. nih.gov This method offers a significant rate enhancement, allowing reactions that would typically take days to be completed in minutes with high yields. nih.gov
Furthermore, DBU has been instrumental in developing catalytic systems that utilize carbon dioxide (CO2), a greenhouse gas, as a C1 building block. A dual catalytic system of CaBr2 and DBU has been shown to efficiently facilitate the cycloaddition of CO2 to epoxides to form cyclic carbonates at atmospheric pressure. rsc.org This process is notable for its mild conditions and represents a biocompatible and cost-effective route for CO2 utilization. rsc.org The synergistic effect of DBU and iodine has also been demonstrated for the solvent-free synthesis of cyclic carbonates from CO2 and various oxiranes, even in the presence of water. researchgate.net
The development of DBU-based ionic liquids has further expanded its application in green catalysis. These ionic liquids have been used as efficient catalysts for the transformation of CO2, for example, in the synthesis of 2-benzimidazolones from o-phenylenediamines and CO2 under solvent-free conditions. researchgate.netresearchgate.net
Facilitation of Metal-Free Organic Transformations
A significant advantage of this compound (DBU) in sustainable chemistry is its role as a catalyst in a wide array of metal-free organic transformations. tandfonline.com This circumvents the environmental and economic issues associated with the use of heavy or precious metal catalysts. DBU's effectiveness as a non-nucleophilic base, and in some cases as a nucleophilic catalyst, allows it to promote reactions that would otherwise require metal catalysis. tandfonline.com
DBU has been successfully employed in various metal-free cyclization and cycloaddition reactions. For example, it promotes the self-hetero [4+2] cycloaddition of 2-(1-alkynyl)-2-alken-1-ones to produce highly substituted 4H-pyrans. tandfonline.com It also catalyzes the synthesis of isoxazoles and isoxazolines from aldoximes in a regioselective manner. rsc.org Another notable application is the DBU-mediated oxidative cyanation of α-amino carbonyl compounds, which utilizes molecular oxygen from the air as the oxidant, providing a green and efficient route to α-iminonitriles. rsc.org
The versatility of DBU extends to multicomponent reactions, which are inherently atom-economical. It has been used as a catalyst for the synthesis of complex molecules like 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulene-1,3-dicarbonitriles and pyrrolo[2,1-a]isoquinolines in a metal-free manner. tandfonline.com Additionally, DBU has been found to catalyze the amidation of acyl imidazoles, offering a safer and more cost-effective alternative to commonly used catalysts. nih.gov
The following table summarizes some of the metal-free transformations facilitated by DBU:
| Reaction Type | Reactants | Product | Reference |
| [4+2] Cycloaddition | 2-(1-alkynyl)-2-alken-1-ones | Highly substituted 4H-pyrans | tandfonline.com |
| Regioselective Synthesis | Aldoximes | Isoxazoles and Isoxazolines | rsc.org |
| Oxidative Cyanation | α-Amino carbonyl compounds | α-Iminonitriles | rsc.org |
| Multicomponent Reaction | Various starting materials | 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulene-1,3-dicarbonitriles | tandfonline.com |
| Amidation | Acyl imidazoles | Amides | nih.gov |
Application in Aqueous and Solvent-Free Reaction Media
A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents. This compound (DBU) has proven to be a highly effective catalyst in both aqueous and solvent-free reaction conditions, further enhancing its sustainable credentials.
DBU has been utilized in various transformations under solvent-free conditions. For instance, a DBU/O2-promoted method for the oxidation of dienones to 2,6-dione derivatives proceeds efficiently in acetonitrile (B52724) with molecular oxygen as the oxidant, highlighting its operational simplicity and use of an eco-friendly reagent. researchgate.net Similarly, the synthesis of 1,3-diynes from 1,1-dibromoalkenes can be achieved using hydrated DBU (DBU·H2O) and a copper catalyst under solvent-free conditions at room temperature. semanticscholar.org The synthesis of pyrazolo-pyranopyrimidine-diones has also been reported under solvent-free and heating conditions using an immobilized DBU catalyst. researchgate.net
The ability of DBU to function in the presence of water is another significant advantage. The DBU-CuI-mediated cyclization of N'-substituted N-(halophenyl) ureas to produce N-substituted 1,3-dihydrobenzimidazol-2-ones is one such example. tandfonline.com Furthermore, DBU has been used to catalyze the synthesis of various heterocyclic compounds, such as substituted tetrahydro-4H-chromenes and 4H-pyrans, in an aqueous medium. researchgate.net
The following table provides examples of DBU-catalyzed reactions in green media:
| Reaction Type | Reaction Medium | Catalyst System | Product | Reference |
| Oxidation of dienones | Acetonitrile (minimal solvent) | DBU/O2 | 2,6-dione derivatives | researchgate.net |
| Synthesis of 1,3-diynes | Solvent-free | DBU·H2O/CuI | 1,3-diynes | semanticscholar.org |
| Synthesis of pyrazolo-pyranopyrimidine-diones | Solvent-free | Immobilized DBU | Pyrazolo-pyranopyrimidine-diones | researchgate.net |
| Cyclization of ureas | Not specified, implies tolerance | DBU-CuI | N-substituted 1,3-dihydrobenzimidazol-2-ones | tandfonline.com |
| Synthesis of heterocycles | Aqueous | DBU | Tetrahydro-4H-chromenes, 4H-pyrans | researchgate.net |
Strategies for Reusability and Recoverability of this compound Catalysts
While homogeneous catalysis with DBU offers high reactivity, the separation and recovery of the catalyst can be challenging. rsc.org To address this and further improve the sustainability of DBU-catalyzed processes, significant research has focused on developing strategies for its reuse and recovery.
One of the most effective approaches is the immobilization of DBU onto a solid support. tandfonline.com This heterogenization allows for easy separation of the catalyst from the reaction mixture through simple filtration. mdpi.com For example, polymer-bound DBU (PS-DBU) has been used as a selective and recyclable catalyst for the solvent-less N-phenoxycarbonylation of N-heteroaromatics. tandfonline.com Although the immobilized catalyst may exhibit slightly lower activity than its homogeneous counterpart, its ease of recovery and potential for reuse over multiple cycles without significant loss of activity makes it a highly attractive option. tandfonline.commdpi.com
Another innovative strategy involves grafting DBU onto magnetic nanoparticles, such as Fe3O4. researchgate.net This creates a magnetically separable catalyst that can be easily recovered from the reaction mixture using an external magnetic field. researchgate.netmdpi.com This method has been successfully applied in the synthesis of pyrazolo-pyranopyrimidine-diones, where the catalyst was reused for at least six cycles without a noticeable decrease in its catalytic activity. researchgate.netmdpi.com
The development of DBU-based ionic liquids also offers a pathway for catalyst recycling. researchgate.net While these are often used in homogeneous catalysis, their low volatility and tunable properties can facilitate separation and reuse in certain systems.
The following table summarizes different strategies for DBU catalyst recovery and reuse:
| Strategy | Support/Method | Example Application | Key Advantage | Reference |
| Immobilization | Polymer support (Polystyrene) | N-phenoxycarbonylation of N-heteroaromatics | Easy filtration and recovery | tandfonline.com |
| Magnetic Separation | Fe3O4 nanoparticles | Synthesis of pyrazolo-pyranopyrimidine-diones | Simple recovery with an external magnet | researchgate.netmdpi.com |
Advanced Applications and Emerging Research Directions of 1,6 Diazabicyclo 5.4.0 Undeca 6 Ene
Integration in Ionic Liquid Systems for Catalysis and CO2 Sequestration
1,6-Diazabicyclo[5.4.0]undeca-6-ene (DBU) has demonstrated significant potential when integrated into ionic liquid (IL) systems, particularly in the realms of catalysis and carbon dioxide (CO2) sequestration. Ionic liquids are salts that are liquid at low temperatures, and their unique properties, such as low vapor pressure and high thermal stability, make them attractive as solvents and catalysts. semanticscholar.org
DBU-based ILs have been synthesized and investigated for their CO2 capture capabilities. nih.govresearchgate.net These ILs often feature DBU as the cation, paired with various anions. Research has shown that the choice of both the cation and the anion can influence the CO2 absorption capacity. nih.govresearchgate.net For instance, a study involving six DBU-based ILs with ethyl or propyl hydroxyl cations and thiocyanate, dicyanamide, or bistriflimide anions revealed that CO2 sorption increased with pressure and the presence of nitrile groups. nih.govresearchgate.net The highest recorded CO2 sorption was 0.96 mol of CO2 per mole of IL at 20 bar. nih.govresearchgate.net The mechanism of CO2 capture by these ILs is believed to involve physical interaction between the IL's cation and anion with the CO2 molecule. researchgate.net
In the area of catalysis, DBU-based protic ionic liquids have been shown to be effective catalysts for various chemical transformations. For example, the protic IL [HDBU][TFE], formed from the neutralization of DBU and trifluoroethanol (TFE), can act as both a catalyst and a solvent for the reaction of CO2 with o-aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones at room temperature and atmospheric pressure. semanticscholar.org Similarly, DBU-based poly(ionic liquid)s have been developed for the one-pot synthesis of glycerol (B35011) carbonate from CO2, glycerol, and propylene (B89431) oxide, achieving a high yield of 90% under optimized conditions. researchgate.net
The following table summarizes the performance of some DBU-based ionic liquid systems in CO2 capture and catalysis:
| DBU-based Ionic Liquid System | Application | Key Findings |
| DBU-based ILs with ethyl/propyl hydroxyl cations and various anions | CO2 Capture | CO2 sorption increases with pressure and the number of nitrile groups in the anion. Highest sorption of 0.96 mol CO2/mol IL at 20 bar. nih.govresearchgate.net |
| [HDBU][TFE] | Catalysis | Acts as both catalyst and solvent for the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and o-aminobenzonitriles. semanticscholar.org |
| DBU-based poly(ionic liquid)s | Catalysis | Achieved a 90% yield of glycerol carbonate from CO2, glycerol, and propylene oxide. researchgate.net |
Supramolecular Chemistry and Molecular Recognition (Potential Interactions)
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. nih.gov The interactions between these components are non-covalent, and the field explores how these interactions can lead to the formation of complex, functional structures through processes like molecular recognition and self-assembly. nih.gov Molecular recognition, a key principle in supramolecular chemistry, involves the specific binding of a "guest" molecule to a complementary "host" molecule. nobelprize.org
While specific, in-depth studies detailing the supramolecular chemistry of this compound (DBU) are not extensively available in the provided search results, its chemical nature suggests potential for such interactions. As a strong base with a distinct structure, DBU could potentially act as a guest molecule, forming host-guest complexes with various receptor molecules. The principles of molecular recognition are based on complementarity in size, shape, and chemical properties between the host and guest. nobelprize.orgnankai.edu.cn For instance, crown ethers are well-known host molecules that can form complexes with a variety of guest molecules, leading to the construction of supramolecular polymers. rsc.org The ability of DBU to participate in hydrogen bonding and other non-covalent interactions could make it a candidate for inclusion in such supramolecular assemblies.
The study of such potential interactions would fall under the broader umbrella of supramolecular chemistry, a field that bridges the gap between molecular chemistry and nanotechnology. nih.gov The formation of well-defined aggregates through self-assembly, guided by the symmetry and chemical features of the building blocks, can lead to materials with novel functions. nih.gov Further research into the supramolecular behavior of DBU could uncover new applications based on its ability to participate in molecular recognition and self-assembly processes.
Applications in Materials Science Beyond Polymerization (e.g., Curing Agents for Epoxy Resins and Polyurethane)
Beyond its role in polymerization, this compound (DBU) has found significant applications in materials science as a curing agent and catalyst for thermosetting resins like epoxy resins and polyurethanes. specialchem.comdtu.dk These materials are widely used as coatings to protect metal substrates from corrosion due to their low permeability and excellent mechanical properties. dtu.dk
In epoxy resin systems, DBU can act as a hardener or a curing accelerator. specialchem.com The curing of epoxy resins typically involves a reaction between the epoxy groups of the resin and a curing agent, which contains active hydrogen atoms. threebond.co.jp While primary and secondary amines are common curing agents, DBU, a tertiary amine, can catalyze the curing process. dtu.dkthreebond.co.jp It is particularly useful in formulations for integrated circuits and electronic component packaging, where it offers high catalytic activity and contributes to resistance against humidity, heat, and high-pressure cooking. specialchem.com In some applications, DBU is used as a basic catalyst to promote the thermosetting of epoxy resins with other components, such as in the development of bio-based composites. mdpi.com
For polyurethanes, DBU is employed as a catalyst for the reaction between isocyanates and hydroxyl groups, which forms the urethane (B1682113) linkages. dtu.dk It is considered a strong gel catalyst, making it suitable for formulations that include less reactive alicyclic or aliphatic isocyanates. specialchem.com DBU can be used in the production of various polyurethane products, including integral skin foam, microporous elastomers, and rigid foams. specialchem.com The catalytic activity of DBU influences the curing time and the final properties of the polyurethane material. dtu.dk
The following table highlights the role of DBU in epoxy and polyurethane systems:
| Resin System | Role of DBU | Specific Applications |
| Epoxy Resins | Curing agent, curing accelerator, catalyst specialchem.commdpi.com | Integrated circuits, electronic component packaging, bio-based composites specialchem.commdpi.com |
| Polyurethanes | Catalyst for urethane formation dtu.dk | Integral skin foam, microporous elastomers, rigid foams specialchem.com |
Exploration of Unexplored Reactivity and Novel Catalytic Pathways
The well-established role of this compound (DBU) as a strong, non-nucleophilic base has made it a staple in organic synthesis. However, ongoing research continues to uncover novel reactivity and expand its catalytic applications beyond traditional base-catalyzed reactions.
One area of emerging interest is its involvement in photocatalytic systems. For example, studies have shown that the addition of small amounts of DBU can have a positive effect on the homogeneous photocatalytic reduction of CO2. rsc.org In rhenium-based catalytic systems, the presence of DBU can significantly decrease the required amount of the sacrificial electron donor, triethanolamine (B1662121) (TEOA), while simultaneously increasing the turnover numbers (TONs) and turnover frequencies (TOFs). rsc.org This suggests a synergistic role for DBU in facilitating the electron transfer processes within the catalytic cycle.
Furthermore, the reactivity of DBU is being explored in the context of C-H activation and functionalization, which are key transformations in modern organic synthesis. While not explicitly detailed in the provided search results, the basicity of DBU could be harnessed to deprotonate less acidic C-H bonds, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation.
The development of novel catalytic pathways involving DBU is also an active area of research. For instance, its use in conjunction with other catalysts or reagents can lead to unique reactivity. The combination of DBU with a proton transfer catalyst has been shown to facilitate Henry condensations of pyranoses with nitromethane, providing a route to blocked aminomethyl-C-glycosides. researchgate.net
The exploration of DBU's reactivity is not limited to small molecule synthesis. Its potential in initiating or catalyzing novel polymerization reactions, beyond its known applications, remains an area ripe for investigation. The unique combination of steric hindrance and strong basicity in DBU could be exploited to control polymer architecture and properties in ways that are not achievable with other bases.
Utilization of Advanced Spectroscopic and Analytical Techniques in Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new catalytic systems. In the study of reactions involving this compound (DBU), a variety of advanced spectroscopic and analytical techniques are employed to elucidate the intricate details of its catalytic role.
Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is a fundamental tool for characterizing the structure of DBU-based intermediates and products. nih.govresearchgate.net For instance, in the synthesis of DBU-based ionic liquids for CO2 capture, NMR is used to confirm the structure of the synthesized ionic liquids. nih.govresearchgate.net Furthermore, in situ NMR studies can provide real-time information about the progress of a reaction, allowing for the identification of transient species and the determination of reaction kinetics.
Fourier-Transform Infrared Spectroscopy (FTIR) is another valuable technique for studying DBU-mediated reactions. nih.govresearchgate.net It is particularly useful for identifying the presence of specific functional groups and for monitoring the changes in bonding that occur during a reaction. In the context of CO2 capture by DBU-based ionic liquids, FTIR can provide evidence for the interaction between the IL and the CO2 molecule. nih.govresearchgate.net
Mass Spectrometry (MS) and its various hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are essential for identifying and quantifying the products of DBU-catalyzed reactions. nih.gov High-resolution mass spectrometry can provide precise mass measurements, which are invaluable for determining the elemental composition of unknown compounds.
In addition to these common techniques, more specialized methods are also employed to gain deeper mechanistic insights. For example, X-ray crystallography can be used to determine the three-dimensional structure of DBU-containing complexes or catalysts, providing a static picture of the key interactions. ethz.ch Computational methods, such as Density Functional Theory (DFT), are increasingly used in conjunction with experimental data to model reaction pathways, calculate activation energies, and predict the structures of transition states. tdx.cat These theoretical studies can provide a level of detail that is often inaccessible through experimental methods alone.
The following table summarizes the application of various analytical techniques in the study of DBU-related reactions:
| Analytical Technique | Application in DBU Research |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of DBU-based compounds, real-time reaction monitoring. nih.govresearchgate.net |
| Fourier-Transform Infrared (FTIR) | Identification of functional groups, monitoring of bonding changes. nih.govresearchgate.net |
| Mass Spectrometry (MS) | Identification and quantification of reaction products. nih.gov |
| X-ray Crystallography | Determination of 3D structures of DBU-containing complexes. ethz.ch |
| Density Functional Theory (DFT) | Modeling of reaction pathways and transition states. tdx.cat |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,6-Diazabicyclo[5.4.0]undeca-6-ene in a laboratory setting?
- Methodological Answer : Synthesis requires precise control of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, cyclization reactions involving bicyclic amines often employ polar aprotic solvents like DMF or THF to stabilize intermediates. Purification via fractional distillation or chromatography is critical due to the compound’s sensitivity to moisture .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm bicyclic structure via coupling constants and proton environments.
- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.
- HPLC : Quantify purity using reverse-phase columns with UV detection at 210–260 nm.
Calibration with certified reference materials ensures accuracy .
Advanced Research Questions
Q. How do reaction kinetics and thermodynamic stability influence the design of this compound-based catalytic systems?
- Methodological Answer :
- Kinetic Analysis : Perform time-resolved IR or Raman spectroscopy to monitor intermediate formation.
- Thermodynamic Profiling : Use differential scanning calorimetry (DSC) to assess thermal stability.
- Computational Modeling : Apply density functional theory (DFT) to predict activation barriers and optimize transition states .
Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound?
- Methodological Answer :
-
Statistical Meta-Analysis : Aggregate data from peer-reviewed studies and apply ANOVA to identify outliers.
-
Factorial Design : Systematically vary factors (e.g., substrate ratios, temperature) to isolate confounding variables (see Table 1) .
-
Surface Characterization : Use XPS or SEM to detect surface impurities affecting reactivity .
Table 1 : Factorial Design for Catalytic Activity Optimization
Factor Level 1 Level 2 Response (Yield %) Temperature (°C) 80 100 72 vs. 85 Catalyst Loading (mol%) 5 10 68 vs. 89
Q. How can reactor design enhance the scalability of this compound-mediated reactions?
- Methodological Answer :
- Continuous-Flow Systems : Improve heat/mass transfer and reduce side reactions.
- Computational Fluid Dynamics (CFD) : Simulate flow patterns to optimize mixing efficiency.
- Scale-Up Criteria : Maintain geometric similarity and constant power/volume ratios during pilot-scale testing .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing discrepancies in thermodynamic property datasets?
- Methodological Answer :
- Error Propagation Analysis : Quantify measurement uncertainties using Monte Carlo simulations.
- Principal Component Analysis (PCA) : Reduce dimensionality to identify clusters in multi-variable datasets.
- Robust Regression : Address heteroscedasticity in calorimetric data .
Q. How should researchers document safety protocols for handling this compound?
- Methodological Answer :
- PPE Requirements : Impervious gloves (e.g., nitrile), sealed goggles, and respirators for aerosol exposure.
- Ventilation : Use fume hoods with ≥100 ft/min airflow.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
